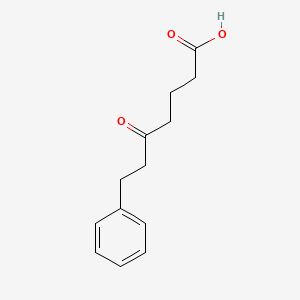

5-Oxo-7-phenylheptanoic acid

CAS No.:

Cat. No.: VC13805434

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O3 |

|---|---|

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | 5-oxo-7-phenylheptanoic acid |

| Standard InChI | InChI=1S/C13H16O3/c14-12(7-4-8-13(15)16)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,16) |

| Standard InChI Key | PCIIZINALXTQHE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCC(=O)CCCC(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)CCCC(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

5-Oxo-7-phenylheptanoic acid belongs to the class of substituted heptanoic acids, integrating a ketone group at the C5 position and a phenyl ring at C7 (Figure 1). The carboxyl group at C1 enables acid-base reactivity, while the ketone at C5 participates in nucleophilic additions. The phenyl group introduces steric and electronic effects, influencing solubility and intermolecular interactions.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | 5-Oxo-7-phenylheptanoic acid |

| CAS Registry Number | Not publicly disclosed |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data from synthesis protocols reveal distinct peaks for the phenyl, ketone, and carboxyl groups. In chloroform-d, the phenyl protons resonate as a multiplet at δ 7.95–7.46 ppm, while the ketone-associated methylene groups (C4 and C6) appear at δ 2.99–2.39 ppm . The carboxyl proton is typically absent due to exchange broadening but confirms the presence of the acidic functionality.

Synthesis and Reaction Pathways

Synthetic Methodologies

The compound is synthesized via modified aldol condensation routes, leveraging the reactivity of benzaldehyde derivatives with aliphatic diketones. A documented procedure involves:

-

Friedel-Crafts Acylation: Introducing the phenyl group via electrophilic aromatic substitution using benzoyl chloride.

-

Ketone Formation: Oxidation of secondary alcohols or direct alkylation of α,β-unsaturated ketones.

-

Carboxylation: Hydrolysis of nitrile intermediates or Grignard reactions with carbon dioxide .

Table 2: Representative Synthesis Yield

| Step | Yield (%) | Conditions |

|---|---|---|

| Friedel-Crafts Acylation | 68 | BF₃ catalysis, 0°C, 12h |

| Ketone Oxidation | 24 | KMnO₄, H₂O, reflux |

Reaction Dynamics

The ketone group undergoes nucleophilic additions with amines and hydrazines, forming Schiff bases or hydrazones. The carboxyl group facilitates esterification or amidation, enabling derivatization for drug discovery. Computational studies suggest steric hindrance from the phenyl group slows reactions at C7, favoring modifications at C1–C5 .

Physicochemical Properties

Thermal Stability

While direct melting/boiling points for 5-oxo-7-phenylheptanoic acid are unreported, analogues like 7-phenylheptanoic acid melt at 20°C and boil at 356.5°C . The ketone moiety likely reduces thermal stability compared to saturated counterparts.

Table 3: Inferred Physical Properties

| Property | Value | Source Compound |

|---|---|---|

| Density | 1.009 g/cm³ | 7-Phenylheptanoic acid |

| Refractive Index | 1.507 | 7-Phenylheptanoic acid |

| Water Solubility | Insoluble | Structural analogy |

Acid-Base Behavior

The pKa of the carboxyl group is estimated at ~4.77 based on analogous heptanoic acids . The ketone (pKa ~19–21) remains protonated under physiological conditions, limiting its participation in acid-base equilibria.

Applications in Medicinal Chemistry

Bioactive Precursor

The compound’s bifunctional groups make it a versatile intermediate for prostaglandin analogues and non-steroidal anti-inflammatory drugs (NSAIDs). For example, hydrogenation of the ketone yields chiral alcohols used in β-blocker syntheses.

Enzyme Interactions

| Hazard | Precautionary Measure |

|---|---|

| Skin Contact | Wash with soap/water |

| Eye Exposure | Rinse for 15 mins |

| Spill Management | Absorb with vermiculite |

Research Gaps and Future Directions

Current literature lacks kinetic studies on its metabolic degradation and in vivo toxicology. Computational modeling of its pharmacokinetics and scaffold optimization for enhanced bioavailability are critical next steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume